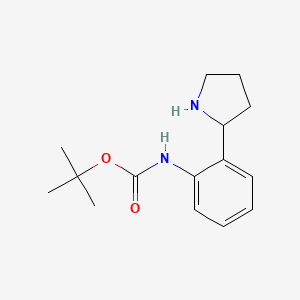![molecular formula C9H20N2O4S B13594868 tert-butylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13594868.png)
tert-butylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a carbamate group, and a methylsulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfonamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. This method allows for the precise control of reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl (2-amino-2-methylpropyl)carbamate
- tert-Butyl (2-aminocyclopentyl)methylcarbamate
Uniqueness
tert-ButylN-[(2S)-2-(methylsulfamoyl)propyl]carbamate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C9H20N2O4S |
|---|---|
Peso molecular |
252.33 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-2-(methylsulfamoyl)propyl]carbamate |
InChI |
InChI=1S/C9H20N2O4S/c1-7(16(13,14)10-5)6-11-8(12)15-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)/t7-/m0/s1 |
Clave InChI |
OAYCXMRRUOZAIE-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](CNC(=O)OC(C)(C)C)S(=O)(=O)NC |
SMILES canónico |
CC(CNC(=O)OC(C)(C)C)S(=O)(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(1H-Benzo[d]imidazol-5-yl)cyclopropan-1-amine](/img/structure/B13594833.png)






